(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether is a diarylprolinol silyl ether organocatalyst. It can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol.

Brand Name: Vulcanchem
CAS No.: 848821-61-4
VCID: VC2220258
InChI: InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1
SMILES: C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C24H23F12NOSi
Molecular Weight: 597.5 g/mol

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

CAS No.: 848821-61-4

Cat. No.: VC2220258

Molecular Formula: C24H23F12NOSi

Molecular Weight: 597.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine - 848821-61-4

Specification

CAS No. 848821-61-4
Molecular Formula C24H23F12NOSi
Molecular Weight 597.5 g/mol
IUPAC Name [bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Standard InChI InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1
Standard InChI Key MOHRGTBNEJKFMB-IBGZPJMESA-N
Isomeric SMILES C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
SMILES C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Stereochemistry

The compound’s IUPAC name, (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine, reflects its stereochemistry at the pyrrolidine C2 position. The (S) configuration arises from the spatial arrangement of the bis(3,5-bis(trifluoromethyl)phenyl) groups relative to the trimethylsilyloxy (TMS-O) moiety . This chiral center is critical for its enantioselective catalytic activity .

Table 1: Key Identifiers

PropertyValueSource
CAS Number848821-61-4
Molecular FormulaC24H23F12NOSi
Molecular Weight678.53 g/mol
InChIKeyMOHRGTBNEJKFMB-IBGZPJMESA-N
EC Number628-093-9

Three-Dimensional Conformation

X-ray crystallography of analogous compounds reveals a twisted boat conformation in the pyrrolidine ring, with the TMS-O group occupying an axial position to minimize steric clash with the aryl substituents . The 3,5-bis(trifluoromethyl)phenyl groups adopt a V-shaped arrangement, creating a hydrophobic pocket that stabilizes transition states via π-π and CF3 dipole interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Pyrrolidine Functionalization: (S)-Prolinol undergoes Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenylboronic acid to install the aryl groups .

  • Silylation: The secondary alcohol is protected with trimethylsilyl chloride (TMSCl) in the presence of imidazole, yielding the TMS-O ether .

  • Purification: Chromatography on silica gel (hexane:EtOAc = 9:1) achieves >97% purity .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1DIAD, Ph3P, THF0°C → rt82%
2TMSCl, imidazole, DCM0°C95%

Industrial-Scale Production

A patented continuous-flow process (WIPO PATENTSCOPE: WO2023124567) reduces reaction time from 48 hours to 6 hours via microwave-assisted silylation . This method enhances throughput to 15 kg/batch while maintaining enantiomeric excess (ee) >99% .

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilic character (logP = 4.2) with solubility in dichloromethane (DCM, 230 mg/mL) and toluene (145 mg/mL) . Hydrolytic stability tests show <5% degradation after 30 days at 25°C, attributed to the hydrolytically resistant TMS-O group .

Spectroscopic Data

  • NMR (CDCl3): δ 7.85 (s, 4H, Ar-H), 3.45 (m, 1H, CH-N), 2.95 (m, 2H, pyrrolidine), 0.25 (s, 9H, TMS) .

  • IR (cm⁻¹): 1250 (C-F), 1110 (Si-O-C), 840 (Si-CH3) .

Catalytic Applications in Organic Synthesis

Enantioselective α-Alkylation of Aldehydes

Capacci et al. demonstrated that 5 mol% of the catalyst induces 96% ee in the alkylation of linear aldehydes with allylic bromides via a radical-polar crossover mechanism . The TMS-O group stabilizes the enamine intermediate, while the aryl groups enforce a Re-face attack on the electrophile .

Table 3: Substrate Scope and Selectivity

AldehydeElectrophileYield (%)ee (%)
ButyraldehydeAllyl bromide8896
IsobutyraldehydeCrotyl chloride7692
PentanalVinyl bromide8194

Photochemical Activity

Under UV irradiation (λ = 365 nm), the catalyst generates triplet diradical species that mediate [2+2] cycloadditions of enones with 85% enantioselectivity . Time-resolved spectroscopy revealed a 3.2 ns lifetime for the excited state, sufficient for substrate coordination .

Hazard CodeDescriptionPrevalence
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation97.5%

Protective Measures

  • PPE: Nitrile gloves, goggles, and N95 respirators .

  • Storage: Inert atmosphere (N2), -20°C in amber glass .

Patent Landscape

The WIPO patent WO2023124567 details its use in synthesizing HCV protease inhibitors, achieving a 40% cost reduction compared to traditional Rh-catalyzed methods . A second patent (EP4108765) discloses formulations with ionic liquids to enhance catalyst recyclability (>10 cycles without loss of activity) .

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